molecular formula C22H25N7O2 B5592769 N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine

N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine

Cat. No.: B5592769
M. Wt: 419.5 g/mol
InChI Key: FZHDMCTVRKSHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.20697307 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on the synthesis of new chemical entities derived from or related to N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with potential anti-inflammatory and analgesic activities by reacting visnaginone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil to produce compounds with significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Activities

Girgis et al. (2008) prepared 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates via aromatic nucleophilic substitution reactions, showing considerable vasodilation properties in vitro, which might contribute to their potential as anticancer agents by affecting blood flow to tumor sites (Girgis et al., 2008).

Antipsychotic Potential

Norman et al. (1996) evaluated heterocyclic analogues of 1192U90, including compounds related to this compound, for their potential as antipsychotic agents. These compounds were tested for their affinity to various dopamine and serotonin receptors and showed promising results in vivo for antipsychotic activity with a lower risk of inducing extrapyramidal side effects (Norman et al., 1996).

Drug Metabolism Studies

Gong et al. (2010) studied the metabolism of Flumatinib, a compound structurally related to this compound, in chronic myelogenous leukemia patients. They identified the main metabolic pathways in humans after oral administration, contributing to the understanding of the drug's pharmacokinetics and its safety profile (Gong et al., 2010).

Properties

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-25-19(27(2)3)15-20(26-16)28-10-12-29(13-11-28)21(30)17-6-4-7-18(14-17)31-22-23-8-5-9-24-22/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHDMCTVRKSHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.